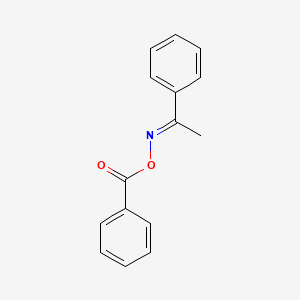

Acetophenone o-benzoyloxime

Descripción general

Descripción

Acetophenone o-benzoyloxime is a compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 g/mol . The IUPAC name for this compound is [(E)-1-phenylethylideneamino] benzoate .

Synthesis Analysis

The synthesis of Acetophenone o-benzoyloxime has been reported in the literature. For instance, Itsuno and coworkers reported the first catalytic borane-based reduction of acetophenone -benzyl oxime .Molecular Structure Analysis

The molecular structure of Acetophenone o-benzoyloxime includes 18 heavy atoms . The InChI code for this compound is 1S/C15H13NO2/c1-12(13-8-4-2-5-9-13)16-18-15(17)14-10-6-3-7-11-14/h2-11H,1H3/b16-12+ . The compound has a defined bond stereocenter count of 1 .Physical And Chemical Properties Analysis

Acetophenone o-benzoyloxime has a molecular weight of 239.27 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The topological polar surface area of the compound is 38.7 Ų .Aplicaciones Científicas De Investigación

Thermolysis of Aromatic Ketoximes

Acetophenone o-benzoyloxime undergoes thermolysis, leading to various products through a process involving the homolysis of the N–O bond and either O-benzyl or O-benzoyl bonds. This produces free radicals that engage in different reactions, including H-abstraction, dimerization, fragmentation, rearrangement, and cyclization, resulting in the formation of compounds like NH3, CO2, benzene, and others (Badr et al., 1988).

Antioxidant Agents

A series of acetophenone benzoylhydrazones have been designed and synthesized, showing potential as antioxidant agents. These compounds exhibit significant antioxidant properties, assessed through various tests, and protect cells against oxidative damage at low concentrations (Emami et al., 2018).

Corrosion Inhibition

Studies on the adsorption behavior of o-hydroxy acetophenone benzoyl hydrazone on mild steel in an acidic environment indicate its potential as a corrosion inhibitor. The compound enhances corrosion resistance, showing good thermal stability and significant inhibition efficiency (Singh & Singh, 2015).

Acetophenone Carboxylation

Acetophenone o-benzoyloxime is involved in the carboxylation of acetophenone, a process catalyzed by an acetophenone-induced enzyme. This reaction is crucial in the metabolism of acetophenone, involving complex molecular processes and enzyme subunits (Jobst et al., 2010).

Photolysis in Aromatic Solvents

The photolysis of aromatic ketone O-acyloximes, including acetophenone o-benzoyloxime, in aromatic solvents leads to aromatic substitution and the formation of various compounds. This process involves the generation of radicals and complex reaction mechanisms (Sakuragi et al., 1976).

Ethyl Benzene Oxidation

Acetophenone o-benzoyloxime plays a role in the oxidation of ethyl benzene, a process with industrial significance. This reaction pathway offers insights into more environmentally friendly and cost-effective methods for producing acetophenone (Zhang et al., 2016).

Electrochemical Deoximation

Acetophenone oximes, including derivatives of acetophenone o-benzoyloxime, can be converted into corresponding ketones through controlled potential oxidation. This electrochemical deoximation reaction offers a method for synthesizing ketones from oximes in specific environments (Bencharif et al., 1997).

Photolysis and Radical Formation

Acetophenone o-benzoyloxime is involved in the generation of radical ions under strong field excitation. This process, observed in time-resolved studies, has implications for understanding and controlling the dissociation dynamics of acetophenone radical cations (Bohinski et al., 2014).

Biological Activities

Various derivatives of acetophenone, such as semicarbazones, have been synthesized and studied for their anti-inflammatory and analgesic activities. These studies highlight the potential medicinal applications of acetophenone derivatives in treating inflammation and pain (Ali et al., 2012).

Synthesis of 2-Benzoylbenzoxazoles

Acetophenone is used in the synthesis of 2-benzoylbenzoxazoles, compounds known for their significant biological activities such as anti-proliferative and enzyme inhibition. This synthesis method provides a straightforward approach to producing biologically active compounds (2022).

Cross-linking Behavior in Polymer Films

The photo-initiated thermal cross-linking behavior of acetophenone O-acryloyloxime with various quinones in polymer films has been studied, revealing insights into the sensitization and cross-linking processes in polymer science (Tachi & Tsunooka, 2000).

Measurement of Electron-donating and Electron-accepting Power

Acetophenone has been used in studies to measure the electron-donating and electron-accepting nature of organic compounds, providing valuable data for understanding chemical interactions and properties (KagiyaTsutomu et al., 1968).

Controlling Dissociation Dynamics

Research on controlling the dissociation dynamics of acetophenone radical cation through ground and excited state wavepackets provides insights into potential control schemes for selective dissociation, which is important in physical chemistry and molecular physics (Tibbetts et al., 2015).

Anxi

olytic Effects in Natural ProductsStudies on the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone isolated from Croton anisodontus reveal its anxiolytic-like effects in adult zebrafish, suggesting the potential involvement of the serotonergic system. This research contributes to the understanding of the pharmacological performance of acetophenone derivatives in the central nervous system (da Silva et al., 2021).

Propiedades

IUPAC Name |

[(E)-1-phenylethylideneamino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-12(13-8-4-2-5-9-13)16-18-15(17)14-10-6-3-7-11-14/h2-11H,1H3/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJLQTJYNGGTIU-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421325 | |

| Record name | Acetophenone o-benzoyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone o-benzoyloxime | |

CAS RN |

26060-56-0 | |

| Record name | NSC255227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone o-benzoyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

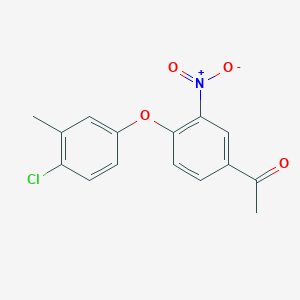

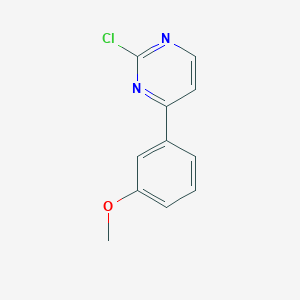

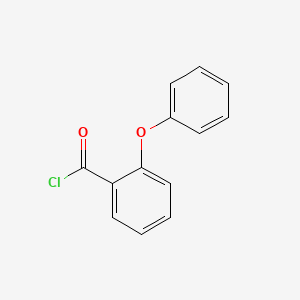

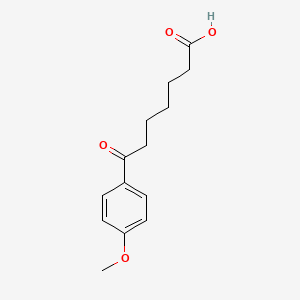

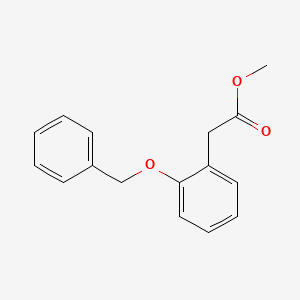

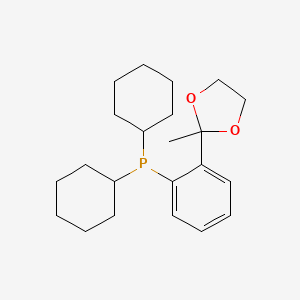

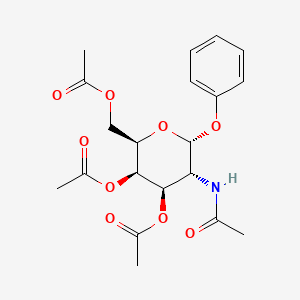

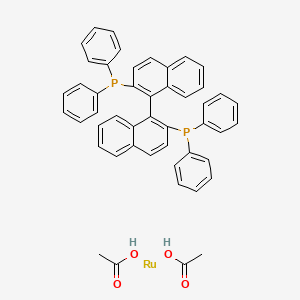

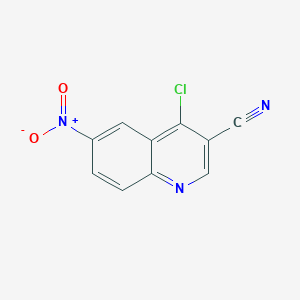

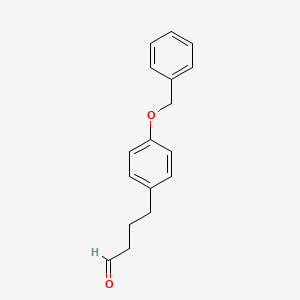

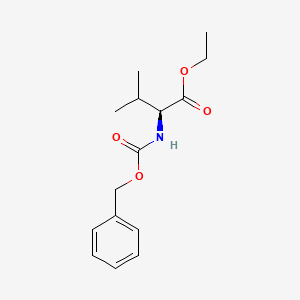

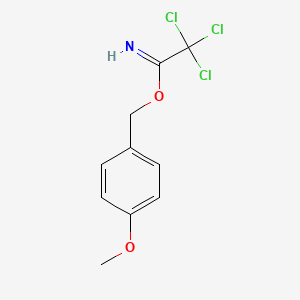

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)